molecular formula C23H19N3O4 B2806159 3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 895647-06-0

3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2806159
CAS RN: 895647-06-0
M. Wt: 401.422
InChI Key: PTGYVQYHHXFSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H19N3O4 and its molecular weight is 401.422. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antithrombotic Compounds Synthesis

This compound is structurally related to a group of new antithrombotic compounds, such as 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, which demonstrate favorable cerebral and peripheral effects. These compounds have been synthesized via thermal fusion methods, showcasing their potential in therapeutic applications for thrombosis-related disorders (Furrer, Wágner, & Fehlhaber, 1994).

Novel Heterocyclic Compounds Synthesis

Research has focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds, including variations like (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, demonstrate significant COX-2 inhibitory activity, alongside analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

The synthesis of "3-(Benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione" analogues has revealed antimicrobial activity against various pathogens. These compounds, synthesized through multi-step reactions involving 2-hydrazinobenzimidazole and 4-bromophenyl isothiocyanate, have shown promising results in inhibiting microbial growth, pointing towards the potential of pyrimidine derivatives in antimicrobial drug development (Goudgaon & Basha, 2011).

Synthesis of Pyrimidines

Another study focused on the simple synthesis of functionalized 1H-pyrimidines, showcasing the versatility of pyrimidine derivatives in chemical synthesis and their potential in various biological applications. This synthesis pathway provides a foundational approach for developing novel compounds with potential therapeutic applications (Altural et al., 1989).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione' involves the reaction of 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-7-carboxylic acid with 4-methylbenzyl chloride and 1,3-benzodioxole-5-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with a reducing agent to obtain the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-7-carboxylic acid", "4-methylbenzyl chloride", "1,3-benzodioxole-5-carbaldehyde" ], "Reaction": [ "Step 1: 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-7-carboxylic acid is reacted with 4-methylbenzyl chloride and 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as potassium carbonate in DMF at 80-90°C for 12-24 hours to form the intermediate compound.", "Step 2: The intermediate compound is then reduced using a reducing agent such as sodium borohydride in methanol at room temperature for 2-3 hours to obtain the final product." ] }

CAS RN

895647-06-0

Product Name

3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C23H19N3O4

Molecular Weight

401.422

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H19N3O4/c1-15-4-6-16(7-5-15)12-25-21-18(3-2-10-24-21)22(27)26(23(25)28)13-17-8-9-19-20(11-17)30-14-29-19/h2-11H,12-14H2,1H3

InChI Key

PTGYVQYHHXFSOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.